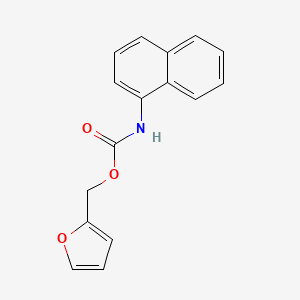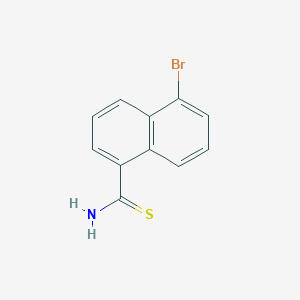
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(2-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nitrophenyl)chroman-4-one: is a compound belonging to the class of chroman-4-one derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-nitrophenyl)chroman-4-one typically involves the condensation of 2-nitrobenzaldehyde with chroman-4-one under basic conditions. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid .
Industrial Production Methods: Industrial production of chroman-4-one derivatives often employs catalytic processes to enhance yield and efficiency. For example, silver-catalyzed cascade radical cyclization and rhodium-catalyzed tandem hydroacylation are advanced methods used in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Nitrophenyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated chroman-4-one derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Nitrophenyl)chroman-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and cosmetic products.
Wirkmechanismus
The mechanism of action of 2-(2-nitrophenyl)chroman-4-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: The parent compound with a similar structure but without the nitrophenyl group.
Flavanone: A related compound with a similar bicyclic structure but different functional groups.
Isoflavone: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness: 2-(2-Nitrophenyl)chroman-4-one is unique due to the presence of the nitrophenyl group, which enhances its reactivity and potential biological activities compared to other chroman-4-one derivatives .
Eigenschaften
CAS-Nummer |
107918-07-0 |
|---|---|
Molekularformel |
C15H11NO4 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
2-(2-nitrophenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11NO4/c17-13-9-15(20-14-8-4-2-6-11(13)14)10-5-1-3-7-12(10)16(18)19/h1-8,15H,9H2 |
InChI-Schlüssel |
BEVZSBGPERALMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B11852595.png)



